N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-7-16(21)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)20-17/h3-6,8-11H,2,7H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBJXYRASXEOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide typically involves the formation of the benzimidazole ring followed by the attachment of the phenyl and butyramide groups. One common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with benzoic acid in the presence of a dehydrating agent such as polyphosphoric acid can yield the benzimidazole core .
To attach the butyramide group, the benzimidazole derivative can be further reacted with butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing the benzo[d]imidazole core, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide, exhibit significant anticancer properties. For instance, a patent highlights the treatment of various cancers such as breast cancer and lung cancer using benzo[d]imidazole derivatives, which may inhibit pathways involved in tumor growth and metastasis .
1.2 Anti-Diabetic Effects
A study on α-glucosidase inhibitors revealed that derivatives of benzo[d]imidazole show promising anti-diabetic activity. In vitro and in vivo evaluations demonstrated that certain derivatives significantly reduced blood glucose levels, suggesting potential for managing diabetes . The compound's ability to bind non-competitively to α-glucosidase was confirmed through kinetic studies, indicating a novel mechanism of action.
1.3 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has shown that benzo[d]imidazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as dihydrofolate reductase and topoisomerases, which are essential for DNA synthesis and cell division. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds effective against cancer cells and microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide can be contextualized by comparing it to related benzimidazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Comparative Insights
Functional Group Impact on Activity
- The butyramide group in the target compound may enhance hydrogen-bonding interactions compared to sulfonylamidines () or thioethers (). This could improve target binding affinity but reduce metabolic stability.
- The cinnamide derivatives () exhibit potent tubulin inhibition due to the planar cinnamoyl group mimicking colchicine’s binding mode. In contrast, the butyramide’s aliphatic chain might limit π-π stacking interactions critical for tubulin binding .
Biological Activity Trends
- Antimicrobial vs. Anticancer Activity : Compound W1 () shows dual activity, likely due to the electron-withdrawing dinitrophenyl group enhancing redox-mediated cytotoxicity. The butyramide derivative’s activity would depend on substituent electronics and side-chain length.
- Tubulin Inhibition : The cinnamide analogs () are more potent (sub-micromolar IC₅₀) than sulfonylamidines (), which lack direct tubulin-targeting moieties. The butyramide’s efficacy remains speculative but could be intermediate.
Synthetic Accessibility The target compound’s synthesis likely parallels ’s copper-catalyzed coupling or ’s amide-bond formation.
Pharmacokinetic Considerations The hydroxyethylamino group in Compound 3 () improves water solubility, whereas the butyramide’s aliphatic chain may enhance lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves acylation reactions where 2-aminobenzimidazole derivatives are reacted with butyric acid derivatives. The synthesis pathway can be summarized as follows:
- Starting Material : 2-Aminobenzimidazole.
- Reagents : Butyric anhydride or butyric acid.
- Catalysts : Acid catalysts may be used to facilitate the reaction.
- Conditions : The reaction is usually conducted under controlled temperature and time to optimize yield.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds with benzimidazole structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial and fungal strains.
- Anticancer Properties : Benzimidazole derivatives have been investigated for their potential as anticancer agents. They may exert their effects through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
Case Study: Antimicrobial Activity
A study assessing the antimicrobial properties of various benzimidazole derivatives found that certain modifications increased potency against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that this compound could be effective against resistant strains.
Case Study: Anticancer Mechanisms
In vitro studies have shown that compounds similar to this compound induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism by which these compounds could be developed into therapeutic agents for cancer treatment.
Q & A
Basic Research Question
- 1H/13C NMR : Essential for confirming proton environments (e.g., benzimidazole NH at δ 12-13 ppm) and carbon backbone .
- IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation (e.g., torsion angles in benzimidazole derivatives, as in ).
Methodological Note : Use deuterated DMSO for NMR to solubilize polar intermediates. For reproducibility, cross-validate spectral data with computational tools like Gaussian (e.g., DFT calculations in ).
How do molecular docking studies contribute to understanding the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking predicts binding affinities to targets like kinases or DNA topoisomerases. Key steps:
- Target Selection : Prioritize proteins implicated in cancer (e.g., EGFR, VEGFR) based on structural analogs ().
- Software : Use AutoDock Vina or Schrödinger Suite. For example, highlights docking simulations to map hydrogen bonds between the benzimidazole NH and kinase active sites.
- Validation : Compare docking scores (e.g., ∆G values) with experimental IC₅₀ data from kinase inhibition assays .
Table 2 : Docking Scores vs. Experimental IC₅₀ for Analogous Compounds
| Compound | Target Protein | Docking Score (kcal/mol) | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Analog A (Benzimidazole) | EGFR | -9.2 | 0.45 | |
| Analog B (Sulfonylamide) | Topoisomerase | -8.7 | 1.2 |
What strategies resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often arise from:
- Structural Variations : Substituents (e.g., sulfonyl vs. methoxy groups) alter solubility and target affinity ( vs. 7).
- Assay Conditions : Varying cell lines (e.g., HCT116 vs. H460 in ) or serum concentrations in media.
- Solution :
- Standardize protocols (e.g., MTT assay with 10% FBS).
- Use isogenic cell lines to control for genetic variability.
- Employ meta-analysis to correlate structural features with activity trends (e.g., ’s comparison table).
What in vitro models are suitable for evaluating the compound’s anticancer potential?
Advanced Research Question
- Cell Lines : Use panels representing diverse cancers (e.g., HCT116 for colorectal, MCF-7 for breast) .
- Assays :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell Cycle : PI staining and FACS analysis ().
- Migration : Scratch assay or Boyden chamber.
- Dose-Response : Generate IC₅₀ curves with 8–10 concentration points ().
Table 3 : Anticancer Activity of Structural Analogs
| Compound | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|---|
| N-(2-Bzim-phenyl)butyramide | 3.2 | 5.6 | Caspase-3 activation | |
| Sulfonylbenzamide analog | 1.8 | 2.4 | EGFR inhibition |
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Advanced Research Question
- Core Modifications :
- Benzimidazole : Fluorination at C5 () enhances metabolic stability.
- Butyramide Chain : Lengthening the chain improves solubility (logP reduction).
- Substituent Effects :
- Electron-withdrawing groups (e.g., -SO₂CH₃ in ) increase kinase affinity.
- Bulky substituents reduce off-target interactions ().
- Methodology : Synthesize analogs systematically and test in parallel assays (e.g., ’s hybridized derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
